Imipramine N-Glucuronide

Vue d'ensemble

Description

Imipramine N-Glucuronide is a metabolite of imipramine, a tricyclic antidepressant used primarily for the treatment of major depression and enuresis in children. Imipramine undergoes glucuronidation, a process catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), resulting in the formation of this compound . This compound is significant in pharmacokinetics and drug metabolism studies as it represents a major pathway for the excretion of imipramine.

Applications De Recherche Scientifique

Imipramine N-Glucuronide is used extensively in pharmacokinetic studies to understand the metabolism and excretion of imipramine. It serves as a probe substrate for UGT1A4, helping researchers study the enzyme’s activity and its role in drug metabolism . Additionally, it is used in drug interaction studies to evaluate the inhibitory effects of other compounds on UGT1A4 .

Mécanisme D'action

Target of Action

Imipramine N-Glucuronide’s primary targets are the serotonin and norepinephrine transporters . These transporters are responsible for the reuptake of serotonin and norepinephrine, neurotransmitters that play crucial roles in mood regulation .

Mode of Action

This compound, like its parent compound Imipramine, works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . By binding to the serotonin and norepinephrine transporters, it reduces their reuptake, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can alleviate symptoms of depression .

Biochemical Pathways

The formation of this compound involves the glucuronidation process , a fundamental metabolic pathway in humans . This process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A4 . UGT1A4 attaches a glucuronic acid to Imipramine, forming this compound .

Pharmacokinetics

High concentrations of Imipramine can inhibit glucuronide conjugation, affecting the rate of formation of this compound .

Result of Action

The formation of this compound results in an increase in the concentration of serotonin and norepinephrine in the synaptic cleft , enhancing neurotransmission . This can lead to an improvement in mood, providing relief from symptoms of depression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the glucuronidation process . Additionally, the presence of other drugs can impact the metabolism of Imipramine, potentially altering the formation of this compound .

Analyse Biochimique

Biochemical Properties

Imipramine N-Glucuronide plays a crucial role in biochemical reactions, primarily through its interaction with the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). Specifically, UGT1A4 catalyzes the glucuronidation of imipramine, converting it into this compound . This interaction is essential for the detoxification and elimination of imipramine from the body. The glucuronidation process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to imipramine, resulting in the formation of the more water-soluble this compound.

Cellular Effects

This compound influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can modulate the activity of certain signaling pathways involved in cell survival and apoptosis. Additionally, it can alter the expression of genes related to drug metabolism and transport, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to UGT1A4, facilitating its own formation through glucuronidation. This binding interaction is crucial for the enzyme’s catalytic activity. Furthermore, this compound may inhibit or activate other enzymes involved in drug metabolism, thereby influencing the overall metabolic profile of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been observed to affect cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. High doses of the compound can lead to toxicity, affecting liver function and causing other systemic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily formed through the glucuronidation of imipramine by UGT1A4. This metabolic pathway is crucial for the detoxification and elimination of imipramine. The compound can also interact with other enzymes and cofactors involved in drug metabolism, influencing metabolic flux and the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters and other related proteins. Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. The compound’s activity and function can be affected by its subcellular localization. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can exert its biochemical effects .

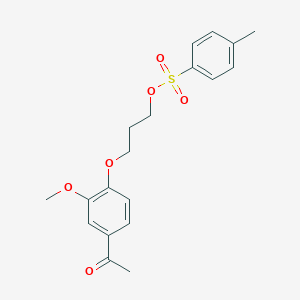

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Imipramine N-Glucuronide is synthesized through the glucuronidation of imipramine. This process involves the enzyme UGT1A4, which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to imipramine . The reaction typically occurs in the liver, where UGT enzymes are abundant.

Industrial Production Methods: In an industrial setting, recombinant UGT1A4 can be used to produce this compound. The process involves incubating imipramine with recombinant UGT1A4 in the presence of UDPGA. The product is then purified using solid-phase extraction and quantified using high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions: Imipramine N-Glucuronide primarily undergoes hydrolysis, where it is converted back to imipramine and glucuronic acid. This reaction is catalyzed by β-glucuronidase .

Common Reagents and Conditions:

Hydrolysis: β-glucuronidase enzyme, phosphate-buffered saline (PBS) at pH 5.0.

Glucuronidation: UDPGA, recombinant UGT1A4.

Major Products:

Hydrolysis: Imipramine and glucuronic acid.

Comparaison Avec Des Composés Similaires

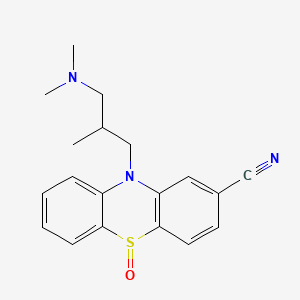

- Cyclizine N-Glucuronide

- Cyproheptadine N-Glucuronide

- Dothiepin N-Glucuronide

- Doxepin N-Glucuronide

- Lamotrigine N-Glucuronide

Uniqueness: Imipramine N-Glucuronide is unique due to its specific formation via UGT1A4, which is not as common among other tricyclic antidepressants. This specificity makes it a valuable tool in studying UGT1A4 activity and its role in drug metabolism .

Propriétés

IUPAC Name |

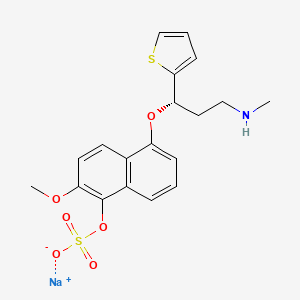

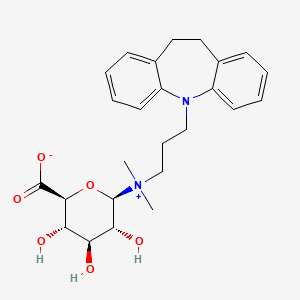

(2S,3S,4S,5R,6R)-6-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O6/c1-27(2,24-22(30)20(28)21(29)23(33-24)25(31)32)15-7-14-26-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)26/h3-6,8-11,20-24,28-30H,7,12-15H2,1-2H3/t20-,21-,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPKQHSXFUNBMP-OSFFKXSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673014 | |

| Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165602-94-8 | |

| Record name | 5H-Dibenz[b,f]azepine-5-propanaminium, N-β-D-glucopyranuronosyl-10,11-dihydro-N,N-dimethyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165602-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride](/img/structure/B602236.png)

![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)